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Abstract

Oditrasertib (also known as DNL788 or SAR443820) is a potent, selective, and orally
bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1
(RIPK1). Developed through a collaboration between Denali Therapeutics and Sanofi,
Oditrasertib was investigated as a potential therapeutic for neurodegenerative diseases,
including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). The rationale for its
development was based on the growing body of evidence implicating RIPK1-mediated
necroptosis and inflammation in the pathophysiology of these conditions. Despite
demonstrating target engagement and a favorable pharmacokinetic profile in early clinical
studies, the development of Oditrasertib was ultimately discontinued due to a lack of efficacy
in Phase 2 trials. This technical guide provides a comprehensive overview of the discovery and
development history of Oditrasertib, detailing its mechanism of action, preclinical and clinical
data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for RIPK1 Inhibition in
Neurodegeneration
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Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of
cellular stress, inflammation, and cell death pathways.[1][2] As a key component of the tumor
necrosis factor (TNF) receptor signaling pathway, RIPK1 functions as a molecular switch,
determining cell fate towards either survival, apoptosis, or a form of programmed necrosis
known as necroptosis.[2] In neurodegenerative diseases such as ALS and MS, overactivation
of RIPK1 is believed to contribute to a vicious cycle of neuroinflammation and neuronal cell
death.[3][4] Inhibition of RIPK1 kinase activity, therefore, emerged as a promising therapeutic
strategy to mitigate these pathological processes.[1][3]

Oditrasertib was designed as a brain-penetrant inhibitor of RIPK1, with the aim of reducing
inflammation and preventing neuronal loss in the central nervous system (CNS).[4]

Discovery and Preclinical Development
From DNL747 to Oditrasertib (DNL788)

The development of Oditrasertib was preceded by an earlier RIPK1 inhibitor from the same
collaboration, DNL747.[5] While DNL747 showed target engagement in early clinical studies,
its development was paused due to dose- and duration-dependent adverse findings in
preclinical chronic toxicity studies in non-human primates.[5] These findings were considered
off-target and molecule-specific, limiting the ability to escalate the dose to achieve higher levels
of target inhibition.[5]

This led to the advancement of Oditrasertib (DNL788), a backup compound with a superior
preclinical therapeutic window and drug properties, allowing for a more rapid path to proof-of-
concept studies in patients.[5][6]

Mechanism of Action

Oditrasertib is a reversible inhibitor of the kinase activity of RIPK1.[7] By binding to RIPK1, it
prevents the autophosphorylation of RIPK1 at Serine 166, a key step in the activation of the
necroptotic pathway.[8][9] This inhibition is intended to block the downstream signaling cascade
that leads to inflammation and necroptotic cell death.

Preclinical Pharmacology

In Vitro Potency
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Oditrasertib demonstrated potent inhibition of RIPK1 in various human cell-based assays.

Cell Type IC50 (nM)
Human Peripheral Blood Mononuclear Cells

3.16[7]
(PBMCs)
iPSC-derived Microglia 1.6[7]

Table 1: In Vitro Potency of Oditrasertib

Preclinical Efficacy Models

While specific quantitative efficacy data for Oditrasertib in animal models of ALS and MS has
not been detailed in publicly available literature, it has been stated that RIPK1 inhibition has
shown to attenuate disease progression in preclinical models of these diseases.[3] Commonly
used preclinical models for these indications are the SOD1G93A transgenic mouse for ALS and
the experimental autoimmune encephalomyelitis (EAE) mouse model for MS.[10][11]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters of Oditrasertib in preclinical species have not been
publicly disclosed. However, the compound was characterized as orally active and brain-
penetrant, which was a key selection criterion for its development for CNS indications.[4]

Clinical Development
Phase 1 Studies in Healthy Volunteers

A first-in-human Phase 1 study of Oditrasertib was conducted in healthy adult participants to
evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (target
engagement).[8]

Pharmacokinetics

Oditrasertib exhibited a favorable pharmacokinetic profile with good oral bioavailability and
brain penetrance.
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Parameter Value

Plasma Half-life (single dose) 5.7 - 8.0 hours][8]
Plasma Half-life (repeated doses) 7.2 - 8.9 hours|[8]
CSF-to-unbound plasma concentration ratio 0.8 - 1.3[8]

Table 2: Pharmacokinetic Parameters of

Oditrasertib in Healthy Volunteers

The high CSF-to-unbound plasma concentration ratio indicated excellent brain penetrance.[8]
Pharmacodynamics (Target Engagement)

Target engagement was assessed by measuring the inhibition of phosphorylated RIPK1 at
Serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs). High levels of
pS166-RIPK1 inhibition were achieved, with a maximum median inhibition from baseline
approaching 90% at trough concentrations after multiple dosing, indicating marked target
engagement.[8]

Safety and Tolerability

Oditrasertib was generally well-tolerated in healthy volunteers. The most common adverse
events were dizziness and headache.[8]

Phase 2 Clinical Trials

Amyotrophic Lateral Sclerosis (ALS) - HIMALAYA study

A Phase 2 study, named HIMALAYA, was initiated to evaluate the efficacy and safety of
Oditrasertib in individuals with ALS.[3] However, the trial was discontinued as it failed to meet

its primary endpoint, which was the change in the ALS Functional Rating Scale-Revised
(ALSFRS-R) score.[12]

Multiple Sclerosis (MS) - K2 study

A Phase 2 study, known as the K2 study, was conducted to assess the effect of Oditrasertib
on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive
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forms of MS.[4] NfL is a biomarker of neuro-axonal damage.[13] This trial was also
discontinued as it did not meet its primary and key secondary endpoints, showing no significant
difference in NfL levels between the Oditrasertib and placebo groups.[12][13]

Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and
how its inhibition by Oditrasertib is intended to block the pro-inflammatory and necroptotic
cascades.
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Figure 1: Simplified RIPK1 signaling pathway and the inhibitory action of Oditrasertib.
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Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a RIPK1
inhibitor like Oditrasertib.
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Figure 2: Generalized preclinical development workflow for a RIPK1 inhibitor.

Key Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the development of
Oditrasertib are proprietary and not publicly available, this section outlines the general
principles and methodologies for the key experiments.

RIPK1 Kinase Activity Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of Oditrasertib on the enzymatic activity of
RIPK1.

Methodology: A common method for assessing kinase activity is through the detection of ATP
consumption or ADP production. Assays like the ADP-Glo™ Kinase Assay are frequently
employed.

» Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic
protein), ATP, kinase reaction buffer, and the ADP-Glo™ detection reagents.

e Procedure: a. Oditrasertib at various concentrations is pre-incubated with the RIPK1
enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The
reaction is allowed to proceed for a defined period at a controlled temperature. d. The
reaction is stopped, and the amount of ADP produced is quantified using a luminescence-
based detection method.
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» Data Analysis: The luminescence signal is inversely proportional to the amount of ADP
produced. The IC50 value, representing the concentration of Oditrasertib required to inhibit
50% of the RIPK1 kinase activity, is calculated from the dose-response curve.

Cellular Target Engagement Assay (pRIPK1 Inhibition)

Objective: To measure the ability of Oditrasertib to inhibit RIPK1 activation within a cellular
context.

Methodology: This is typically assessed by quantifying the level of RIPK1 autophosphorylation
at Serine 166 (pS166-RIPK1) in cells stimulated to induce necroptosis.

o Cell Culture: Arelevant cell line (e.g., human PBMCs, iPSC-derived microglia, or HT-29
cells) is cultured.

e Procedure: a. Cells are pre-treated with various concentrations of Oditrasertib. b.
Necroptosis is induced using a combination of stimuli, such as TNF-alpha, a SMAC mimetic,
and a pan-caspase inhibitor (T/S/Z). c. After a specific incubation period, the cells are lysed.
d. The levels of pS166-RIPK1 and total RIPK1 in the cell lysates are measured using
methods like Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).

o Data Analysis: The ratio of pS166-RIPK1 to total RIPK1 is calculated for each concentration
of Oditrasertib. The IC50 value is determined from the dose-response curve of pS166-
RIPK1 inhibition.

Conclusion

The development of Oditrasertib represents a scientifically rigorous effort to translate a
promising therapeutic hypothesis—the inhibition of RIPK1 for the treatment of
neurodegenerative diseases—from preclinical research to clinical investigation. The program
successfully identified a potent, brain-penetrant molecule that demonstrated clear target
engagement in humans. However, the ultimate discontinuation of Oditrasertib due to a lack of
clinical efficacy in both ALS and MS underscores the significant challenges in translating
preclinical promise into tangible patient benefits for these complex and multifactorial diseases.
The data and learnings from the Oditrasertib program, nevertheless, provide valuable insights
for the continued exploration of RIPK1 and other therapeutic targets in neurodegeneration.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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